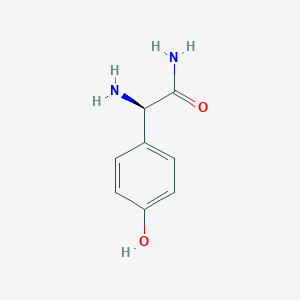

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Overview

Description

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is a chiral compound that can serve as a building block for the synthesis of optically active α-substituted α-amino acid derivatives. The presence of both an amino and an acetamide group in the molecule allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related chiral acetamide derivatives has been reported using different strategies. For instance, (R)-4-Hydroxymethyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl acetate, a compound with structural similarities to (R)-2-amino-2-(4-hydroxyphenyl)acetamide, was efficiently obtained through lipase-catalyzed asymmetrization of a prochiral diol . Another related compound, 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, was prepared using optically pure (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, showcasing the use of chiral auxiliaries in the synthesis of complex acetamides .

Molecular Structure Analysis

The molecular structure of (R)-2-amino-2-(4-hydroxyphenyl)acetamide is characterized by the presence of an aromatic ring, which can engage in π-π interactions, and an acetamide moiety, which can participate in hydrogen bonding. These features are crucial for the biological activity of related compounds. For example, the N-phenyl-(2-aminothiazol-4-yl)acetamides, which contain an aromatic ring and an acetamide group, have been evaluated for their selectivity as β3-adrenergic receptor agonists .

Chemical Reactions Analysis

Acetamide derivatives are known to undergo various chemical reactions. The acetamide group can be transformed into other functional groups, such as ureas or amides, which can significantly alter the biological activity of the molecule. For instance, the synthesis of arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, which are structurally related to (R)-2-amino-2-(4-hydroxyphenyl)acetamide, has been described, and these compounds exhibited anti-inflammatory and analgesic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, such as solubility, melting point, and stability, would be influenced by its functional groups. The hydroxyphenyl group could enhance the solubility in polar solvents due to its ability to form hydrogen bonds, while the acetamide group could contribute to the compound's overall stability and reactivity. The dynamic NMR properties of related compounds, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, have been studied, revealing information about the conformational dynamics of these molecules .

Scientific Research Applications

Natural Synthesis of Antimalarial Drugs

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, as an intermediate in the natural synthesis of antimalarial drugs, has been studied for its chemoselective monoacetylation. Novozym 435 catalyzes this process, with vinyl acetate identified as the optimal acyl donor. This reaction is kinetically controlled and follows a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).

Anticonvulsant Activities

Substitution studies on primary amino acid derivatives (PAADs) containing (R)-2-amino-2-(4-hydroxyphenyl)acetamide show significant anticonvulsant activities. Electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity. These derivatives represent a novel class of anticonvulsants (King et al., 2011).

Pharmaceutical Uses

In pharmaceutical formulations, (R)-2-amino-2-(4-hydroxyphenyl)acetamide derivatives have been investigated. For instance, N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate and its solvates are used in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Environmental Impact

In environmental studies, the reaction of the drug atenolol with hypochlorite, yielding 2-(4-hydroxyphenyl) acetamide as one of the products, was investigated to simulate wastewater disinfection. This study highlights the environmental impact of pharmaceuticals and their transformation products (DellaGreca et al., 2009).

Radiochemical Synthesis

Radiochemical synthesis of substances like 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide involves using derivatives of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. These studies are crucial for understanding the metabolism and mode of action of various compounds (Latli & Casida, 1995).

Hydrogen Bond Studies

Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides are essential for understanding the molecular structure and behavior of these compounds. Such studies contribute to the knowledge of chemical bonding and molecular interactions (Romero & Margarita, 2008).

Green Synthesis

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, utilizes (R)-2-amino-2-(4-hydroxyphenyl)acetamide. This research is significant for developing eco-friendly and efficient industrial processes (Zhang Qun-feng, 2008).

properties

IUPAC Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431127 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

CAS RN |

54397-23-8 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

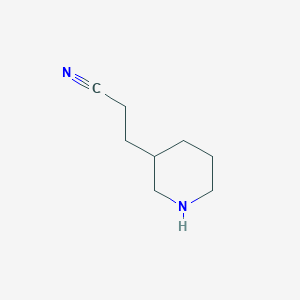

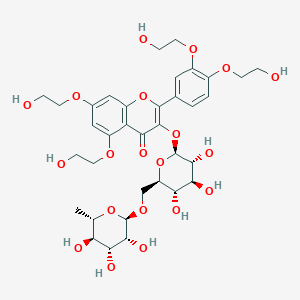

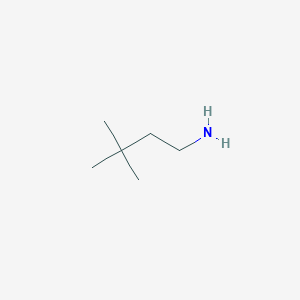

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)